4-Formylbenzenesulfonic acid

Description

Properties

IUPAC Name |

4-formylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOGXMGZVFIIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968399 | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5363-54-2 | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5363-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Formylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Formylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-formylbenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FORMYLBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I21R96066 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Formylbenzenesulfonic acid chemical properties and structure

An In-depth Technical Guide to 4-Formylbenzenesulfonic Acid: Properties, Structure, and Applications

Introduction: A Bifunctional Reagent of Strategic Importance

4-Formylbenzenesulfonic acid (FBSA), also known as p-sulfobenzaldehyde, is a unique bifunctional organic compound that holds a strategic position in modern chemical synthesis and analysis.[1] Characterized by a benzene ring substituted at the para position with both a highly reactive formyl (aldehyde) group and a strongly acidic, water-soluble sulfonic acid group, FBSA offers a versatile platform for chemical innovation.[2] Its dual functionality makes it an indispensable building block in the synthesis of pharmaceuticals, dyes, and specialty polymers.[3][4] More recently, its specific reactivity has been expertly leveraged in the field of proteomics for the chemical derivatization of peptides, significantly enhancing the quality and accuracy of tandem mass spectrometry data.[3]

This guide provides an in-depth exploration of the core chemical properties, molecular structure, reactivity, and key applications of 4-Formylbenzenesulfonic acid, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity and provide a field-proven experimental protocol for its application in proteomics, reflecting its growing importance in advanced scientific research.

Molecular Structure and Physicochemical Profile

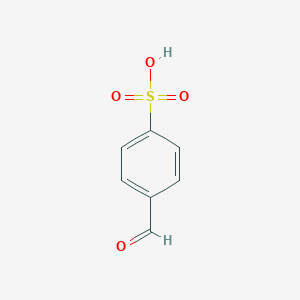

The structure of 4-Formylbenzenesulfonic acid features a planar benzene ring with the electron-withdrawing formyl (-CHO) and sulfonic acid (-SO₃H) groups positioned opposite each other. This para-substitution pattern is critical to its electronic properties and reactivity, distinguishing it from its ortho and meta isomers.[4]

Caption: 2D Chemical Structure of 4-Formylbenzenesulfonic acid.

Physicochemical Data

The key physical and chemical properties of 4-Formylbenzenesulfonic acid are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| CAS Number | 5363-54-2 | [1][5] |

| Molecular Formula | C₇H₆O₄S | [1] |

| Molecular Weight | 186.19 g/mol | [1][5] |

| Appearance | Off-white solid | [6] |

| Melting Point | 121.5 - 123.0 °C | [from initial search] |

| Purity | ≥95% (typical) | [6][7] |

| XLogP3 | 0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| IUPAC Name | 4-formylbenzenesulfonic acid | [1] |

| Synonyms | 4-Sulfobenzaldehyde, p-Formylbenzenesulfonic acid | [1][5] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic. Due to the strong electron-withdrawing effects of both substituents, all aromatic protons will appear downfield. Based on the highly symmetric analogue 1,4-benzenedicarboxaldehyde, which shows aromatic protons at δ 8.11 ppm in DMSO-d₆, the protons on the FBSA ring are expected in a similar region (δ 7.9 - 8.2 ppm) as a pair of doublets (an AA'BB' system).[2] The aldehyde proton is highly deshielded and should appear as a sharp singlet significantly downfield, likely in the δ 9.9 - 10.2 ppm range.[2][8] The acidic proton of the sulfonic acid group is labile and may be broad or exchange with solvent (e.g., D₂O).

-

¹³C NMR: The carbon spectrum will show four signals for the aromatic carbons and one for the aldehyde carbonyl. The aldehyde carbon is expected to be the most downfield signal (δ ~193 ppm).[2] The carbon attached to the formyl group (C1) and the carbon attached to the sulfonic acid group (C4) will be significantly downfield due to the deshielding effect of the substituents (estimated δ 138-145 ppm). The remaining two aromatic carbons (C2/C6 and C3/C5) will appear further upfield (estimated δ 128-132 ppm).[2]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the sulfonic acid group, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch from the aldehyde carbonyl, expected around 1700-1715 cm⁻¹.

-

Strong S=O stretching vibrations from the sulfonyl group, appearing in the 1340-1360 cm⁻¹ and 1150-1170 cm⁻¹ regions.

-

Aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

For a compound like FBSA, electrospray ionization (ESI) in negative ion mode is most effective, detecting the deprotonated molecule ([M-H]⁻) at an m/z of approximately 185.00. Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, including the loss of SO₃ (80 Da).

Synthesis and Chemical Reactivity

Synthesis Pathways

The industrial synthesis of 4-Formylbenzenesulfonic acid is typically achieved through the controlled oxidation of p-toluenesulfonic acid. This established pathway leverages the methyl group as a precursor to the aldehyde functionality. Alternative laboratory-scale methods include the direct sulfonation of benzaldehyde, though careful control of reaction conditions is required to manage selectivity and prevent over-oxidation. [from initial search]

Core Reactivity: A Tale of Two Functional Groups

The chemical behavior of FBSA is dictated by the interplay between its two functional groups. Both the formyl and sulfonic acid moieties are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. [from initial search]

-

Reactions of the Formyl Group: The aldehyde is the primary center for synthetic elaboration. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, enabling a wide range of transformations.[4]

-

Reductive Amination: This is arguably one of its most powerful applications. FBSA reacts with primary amines (such as the N-terminus of a peptide) under mild acidic conditions (pH ≤ 6) to form a Schiff base (imine), which is then readily reduced by an agent like sodium cyanoborohydride to form a stable secondary amine linkage.[3]

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding 4-carboxybenzenesulfonic acid.[4]

-

Reduction: The formyl group can be reduced to a primary alcohol, yielding 4-(hydroxymethyl)benzenesulfonic acid. [from initial search]

-

-

Reactions of the Sulfonic Acid Group: The -SO₃H group is a strong acid, rendering the molecule highly water-soluble. It is a meta-directing group for any potential electrophilic substitution on the ring. The combined meta-directing influence of both the formyl and sulfonic acid groups results in a highly regioselective molecule, though the deactivated nature of the ring makes such substitutions challenging. [from initial search]

Key Application: Enhancing Peptide Analysis in Proteomics

A standout application of FBSA is in the N-terminal chemical derivatization of peptides for tandem mass spectrometry (MS/MS).[3] This technique is a cornerstone of proteomics for determining the amino acid sequence of proteins (de novo sequencing).

The Challenge: In conventional MS/MS analysis, peptides fragment into a complex mixture of ion types (e.g., b- and y-ions), which can make spectra difficult to interpret accurately.

The FBSA Solution: By selectively tagging the N-terminus of a peptide, FBSA introduces a fixed sulfonic acid charge site. This has a profound and beneficial effect on fragmentation. The derivatization procedure is efficient, can be accelerated using microwave assistance, and proceeds with minimal side reactions.[3][4] The resulting sulfonated peptide, when analyzed by MS/MS, produces significantly cleaner and more intense b-ion series spectra.[3] This simplifies spectral interpretation, increases the confidence of sequence assignment, and ultimately improves the quality and reliability of proteomic data.[4]

Experimental Protocol: Microwave-Assisted N-Terminal Peptide Derivatization

This protocol is based on the validated methodology for the selective labeling of peptide N-termini using 4-Formylbenzenesulfonic acid, optimized for speed and efficiency.[3] The workflow is designed as a self-validating system where successful derivatization is confirmed by a predictable mass shift in the final MS analysis.

Causality: The protocol employs a two-step reductive amination. The first step, Schiff base formation, is pH-dependent; maintaining a pH ≤ 6 ensures selectivity for the N-terminal α-amine over the ε-amine of lysine side chains. The subsequent reduction with NaCNBH₃ creates a stable covalent bond. Microwave irradiation is used to dramatically accelerate the reaction kinetics, reducing derivatization time from hours to minutes.[9][10]

Caption: Workflow for Microwave-Assisted Peptide Labeling with FBSA.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 1 M stock solution of a suitable buffer (e.g., triethylammonium bicarbonate, TEAB) and adjust the pH to 5.5.

-

Prepare a solution of 4-Formylbenzenesulfonic acid (FBSA) at a concentration of 20 mg/mL in the pH 5.5 buffer.

-

Prepare a solution of sodium cyanoborohydride (NaCNBH₃) at a concentration of 60 mg/mL in the pH 5.5 buffer immediately before use.

-

-

Reaction Setup:

-

In a microwave-safe reaction vial, dissolve the peptide sample (typically 1-20 µg) in 20-50 µL of the pH 5.5 buffer.

-

Add 5 µL of the FBSA solution to the peptide sample.

-

Add 5 µL of the freshly prepared NaCNBH₃ solution. Vortex briefly to mix.

-

-

Microwave-Assisted Derivatization:

-

Place the vial in a laboratory microwave reactor.

-

Irradiate the sample for a period of 1 to 15 minutes at a controlled temperature (e.g., 60 °C). The optimal time may vary depending on the peptide sequence and should be optimized empirically.

-

-

Post-Reaction Quenching (Optional):

-

To quench any remaining reagents, an acid such as formic acid can be added to the reaction mixture.

-

-

Sample Cleanup:

-

Prior to mass spectrometry analysis, the derivatized peptide must be desalted. Use a C18 solid-phase extraction tip (e.g., ZipTip) according to the manufacturer's protocol.

-

Elute the purified, derivatized peptide in a suitable solvent for MS analysis (e.g., 50% acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Analyze the sample using ESI-MS to confirm the successful derivatization by observing the expected mass increase (170.01 Da) corresponding to the addition of a C₇H₆O₃S moiety.

-

Perform tandem MS (MS/MS) on the derivatized peptide precursor ion to obtain fragmentation spectra for sequencing.

-

Safety and Handling

4-Formylbenzenesulfonic acid is classified as a corrosive substance.[1]

-

Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]

-

Precautionary Measures:

-

Handle only in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [from initial search]

-

Avoid breathing dust. In case of accidental inhalation, move to fresh air.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic.

Conclusion

4-Formylbenzenesulfonic acid is a powerful and versatile reagent whose value is rooted in its unique bifunctional structure. The strategic placement of a reactive aldehyde and a solubilizing sulfonic acid group on a stable aromatic core provides chemists and biochemists with a tool for sophisticated molecular engineering. Its demonstrated ability to enhance peptide sequencing in proteomics underscores its utility in cutting-edge research. By understanding the fundamental principles of its reactivity and applying robust, optimized protocols, researchers can continue to leverage this compound to advance the frontiers of drug discovery, materials science, and analytical chemistry.

References

Sources

- 1. 4-Formylbenzenesulfonic acid | C7H6O4S | CID 79325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 4-Formylbenzenesulfonic acid | 5363-54-2 [sigmaaldrich.com]

- 7. 4-Formylbenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 10. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Formylbenzenesulfonic Acid from p-Toluenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylbenzenesulfonic acid, also known as benzaldehyde-4-sulfonic acid, is a bifunctional aromatic organic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its structure, featuring both a reactive aldehyde moiety and a strongly acidic and water-solubilizing sulfonic acid group, makes it a versatile building block for the synthesis of novel pharmaceutical intermediates, dyes, and functionalized polymers. The aldehyde group provides a reactive handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, while the sulfonic acid group imparts aqueous solubility, a crucial property for many biological and industrial applications. This guide provides a comprehensive overview of the synthetic strategies for preparing 4-formylbenzenesulfonic acid, with a primary focus on the oxidative transformation of the readily available starting material, p-toluenesulfonic acid.

Physicochemical Properties of 4-Formylbenzenesulfonic Acid

A summary of the key physicochemical properties of 4-formylbenzenesulfonic acid is provided in the table below. This information is essential for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₄S | [1] |

| Molecular Weight | 186.19 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | 105-107 °C (decomposes) | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | Strong acid | |

| CAS Number | 5363-54-2 | [1] |

Synthetic Strategies: The Oxidative Approach

The most direct and atom-economical approach for the synthesis of 4-formylbenzenesulfonic acid is the selective oxidation of the methyl group of p-toluenesulfonic acid. This transformation, while conceptually straightforward, presents the significant challenge of controlling the oxidation to the aldehyde stage and preventing over-oxidation to the corresponding carboxylic acid, 4-sulfobenzoic acid. Several oxidizing agents have been reported for the oxidation of methylarenes to benzaldehydes, and these can be adapted for the synthesis of 4-formylbenzenesulfonic acid.

Key Oxidizing Agents for Benzylic Oxidation

| Oxidizing Agent | Advantages | Disadvantages |

| Manganese Dioxide (MnO₂) | Readily available, relatively mild, effective for benzylic oxidations. | Often requires a large excess of reagent, reaction times can be long, can be sensitive to the activation state of the MnO₂. |

| Ceric Ammonium Nitrate (CAN) | Strong one-electron oxidant, effective for benzylic oxidations, often gives clean reactions.[2][3] | Stoichiometric amounts are typically required, can be expensive, may require specific solvent systems. |

| Electrochemical Oxidation | "Green" and reagent-free, can be highly selective by controlling the electrode potential. | Requires specialized equipment, optimization of reaction conditions (electrolyte, electrode material) can be complex. |

| Chromium-based Reagents (e.g., CrO₃) | Historically used for this type of transformation. | Highly toxic and environmentally hazardous, posing significant waste disposal challenges. |

This guide will focus on a conceptual protocol using activated manganese dioxide, a commonly employed and relatively accessible reagent for this class of transformation.

Reaction Pathway and Mechanism

The overall transformation involves the oxidation of the methyl group of p-toluenesulfonic acid to a formyl group.

The mechanism of benzylic oxidation by manganese dioxide is generally believed to proceed through a radical pathway. The reaction is heterogeneous, occurring on the surface of the MnO₂ particles. A plausible mechanism involves the following key steps:

-

Adsorption: The p-toluenesulfonic acid adsorbs onto the surface of the manganese dioxide.

-

Hydrogen Atom Abstraction: A hydrogen atom is abstracted from the methyl group by the Mn(IV) species on the surface, generating a benzylic radical and a Mn(III) species.

-

Oxygen Transfer: The benzylic radical reacts with a surface-bound oxygen species to form a benzylic alkoxide intermediate.

-

Further Oxidation: This intermediate undergoes further oxidation to the aldehyde.

-

Desorption: The final product, 4-formylbenzenesulfonic acid, desorbs from the manganese dioxide surface.

Conceptual Experimental Protocol: Oxidation with Activated Manganese Dioxide

The following is a representative, conceptual protocol for the synthesis of 4-formylbenzenesulfonic acid via the oxidation of p-toluenesulfonic acid using activated manganese dioxide. Note: This protocol is based on general procedures for benzylic oxidations and may require optimization for yield and purity.

Materials and Reagents

-

p-Toluenesulfonic acid monohydrate

-

Activated manganese dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Celites® or other filter aid

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluenesulfonic acid monohydrate (1.0 eq).

-

Add anhydrous dichloromethane to the flask to create a suspension (approximately 10-20 mL of solvent per gram of p-toluenesulfonic acid).

-

Begin stirring the mixture at room temperature.

-

-

Addition of Oxidant:

-

In portions, add activated manganese dioxide (5-10 eq) to the stirred suspension. The use of a significant excess of MnO₂ is typical for such oxidations to drive the reaction to completion.

-

Note: The quality and activation state of the manganese dioxide are critical for the success of the reaction. Freshly activated MnO₂ is recommended.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain reflux with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary significantly (from several hours to overnight) depending on the reactivity of the substrate and the quality of the MnO₂.

-

-

Work-up and Isolation:

-

Once the reaction is deemed complete, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite® to remove the manganese dioxide and other insoluble manganese salts.

-

Wash the filter cake thoroughly with dichloromethane and methanol to ensure complete recovery of the product.

-

Combine the organic filtrates and washings.

-

Dry the combined organic solution over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-formylbenzenesulfonic acid.

-

-

Purification:

-

Due to the high polarity of the sulfonic acid group, purification by standard silica gel chromatography can be challenging.

-

One potential method for purification is recrystallization. The crude product can be dissolved in a minimal amount of a hot polar solvent (e.g., a mixture of water and a miscible organic solvent like isopropanol or acetone) and allowed to cool slowly to induce crystallization.

-

Alternatively, the product can be purified by conversion to a salt (e.g., the sodium salt by neutralization with sodium bicarbonate), followed by recrystallization from a suitable solvent system. The free acid can then be regenerated by treatment with a strong acid ion-exchange resin.

-

Characterization

The identity and purity of the synthesized 4-formylbenzenesulfonic acid should be confirmed by standard analytical techniques:

-

¹H NMR Spectroscopy: The spectrum should show a characteristic singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm) and a set of doublets for the aromatic protons, consistent with a 1,4-disubstituted benzene ring.

-

¹³C NMR Spectroscopy: The spectrum should exhibit a resonance for the aldehyde carbonyl carbon (typically around 190 ppm) in addition to the aromatic and sulfonic acid carbon signals.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the aldehyde C=O stretch (around 1700 cm⁻¹), the S=O stretches of the sulfonic acid group (around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹), and the O-H stretch of the sulfonic acid.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.

Safety Considerations

-

p-Toluenesulfonic acid is a strong acid and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Manganese dioxide is a strong oxidizing agent. Avoid contact with combustible materials.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

The reaction should be conducted with care, and appropriate measures should be in place for quenching the reaction and handling the waste.

Conclusion

The synthesis of 4-formylbenzenesulfonic acid from p-toluenesulfonic acid via oxidation is a viable and direct synthetic route. While challenges such as over-oxidation and purification need to be carefully managed, the use of selective oxidizing agents like activated manganese dioxide provides a practical approach. The conceptual protocol provided in this guide serves as a solid foundation for researchers to develop a robust and optimized synthesis of this valuable bifunctional building block for applications in drug discovery and materials science. Further investigation into other oxidative methods, such as those employing ceric ammonium nitrate or electrochemical approaches, may offer alternative routes with potential advantages in terms of efficiency, selectivity, and environmental impact.

References

-

Brossi, A., Dolan, L. A., & Laurenzano, A. (n.d.). 4-FORMYLBENZENESULFONAMIDE. Organic Syntheses. Retrieved from [Link]

-

Field, L., & McFarland, J. H. (n.d.). p-TOLUENESULFONIC ANHYDRIDE. Organic Syntheses. Retrieved from [Link]

-

Labster. (n.d.). Ceric ammonium nitrate test. Retrieved from [Link]

-

PHYWE Systeme GmbH & Co. KG. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79325, 4-Formylbenzenesulfonic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate, CAN. Retrieved from [Link]

-

Pan, S. C. (n.d.). Reagents in Organic Synthesis. IIT Guwahati. Retrieved from [Link]

-

Wikipedia. (n.d.). Ceric ammonium nitrate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Home. Retrieved from [Link]

-

Zhang, L., et al. (2024). Oxidation of p-toluenesulfonic acid fractionated hybrid Pennisetum by different methods for carboxylated nanocellulose preparation: The evaluation of efficiency and sustainability. Bioresource Technology, 395, 130401. [Link]

-

Prasitwatcharakorn, W., Rujirasereesakul, C., & Luanphaisarnnont, T. (n.d.). Synthesis of 4-Aryl-1,2-naphthoquinones via a conjugate addition-oxidation reaction catalyzed by p-toluenesulfonic acid. Mahidol University. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Search Results. Retrieved from [Link]

-

Adams, R., & Marvel, C. S. (n.d.). BENZENESULFONYL CHLORIDE. Organic Syntheses. Retrieved from [Link]

-

D'Errico, G., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. International Journal of Molecular Sciences, 24(9), 8031. [Link]

-

Demars, T. J., et al. (2015). Revisiting the solution structure of ceric ammonium nitrate. Angewandte Chemie International Edition, 54(26), 7534-7538. [Link]

-

Platen, H., & Al-Suhybani, A. (1999). Oxidative degradation of p-toluenesulfonic acid using hydrogen peroxide. Chemosphere, 38(5), 1035-1047. [Link]

-

Aromatic Allied & Organics Pvt Ltd. (n.d.). Synthesis Methods and Industrial Production of p-Toluenesulfonic Acid. Retrieved from [Link]

-

Taylor & Francis. (n.d.). p-Toluenesulfonic acid – Knowledge and References. Retrieved from [Link]

-

R Discovery. (n.d.). P-toluenesulfonic Acid Research Articles. Retrieved from [Link]

- Google Patents. (n.d.). CN106588712A - Purification method capable of reducing sulfate content of p-toluenesulfonic acid.

- Google Patents. (n.d.). CN104230761A - Novel method for synthesizing 2-formylbenzenesulfonic acid sodium salt.

Sources

An In-depth Technical Guide to 4-Formylbenzenesulfonic Acid (CAS 5363-54-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Utility of a Bifunctional Aromatic Building Block

4-Formylbenzenesulfonic acid, also known as p-formylbenzenesulfonic acid or 4-sulfobenzaldehyde, is an intriguing organic compound that holds a significant position in the landscape of chemical synthesis.[1] Its structure, a benzene ring substituted with both a formyl (-CHO) and a sulfonic acid (-SO₃H) group at the para position, bestows upon it a dual reactivity that makes it a versatile tool for the discerning chemist.[2] The electron-withdrawing nature of both substituents activates the molecule for a variety of transformations, while the sulfonic acid moiety imparts aqueous solubility, a desirable trait in many biological and pharmaceutical applications. This guide aims to provide a comprehensive technical overview of 4-formylbenzenesulfonic acid, from its fundamental properties to its synthesis and diverse applications, with a focus on the practical insights required for laboratory and developmental work.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral characteristics is paramount for its successful application and characterization.

Physical and Chemical Properties

4-Formylbenzenesulfonic acid typically appears as a solid at room temperature. The presence of the highly polar sulfonic acid group renders it soluble in water.[3] Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 5363-54-2 | [1] |

| Molecular Formula | C₇H₆O₄S | [1] |

| Molecular Weight | 186.19 g/mol | [1] |

| IUPAC Name | 4-formylbenzenesulfonic acid | [1] |

| Synonyms | p-Formylbenzenesulfonic acid, 4-Sulfobenzaldehyde | [1] |

| Appearance | Solid | |

| Solubility | Soluble in water | [3] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-formylbenzenesulfonic acid. While publicly available experimental spectra are limited, the expected spectral features can be predicted based on its structure.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be characteristic of a 1,4-disubstituted benzene ring. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will present as two distinct doublets, integrating to two protons each, characteristic of an AA'BB' spin system. The electron-withdrawing effects of both the formyl and sulfonyl groups will shift these aromatic signals downfield compared to benzene.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically above 190 ppm. The aromatic carbons will appear in the 120-150 ppm region, with the carbon attached to the sulfonic acid group being significantly deshielded.

1.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 4-formylbenzenesulfonic acid will exhibit characteristic absorption bands corresponding to its functional groups.[4]

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Sulfonic Acid | O-H stretch (broad) | 3200 - 2500 |

| Aromatic | C-H stretch | 3100 - 3000 |

| Aldehyde | C-H stretch | 2830 - 2695 |

| Aldehyde | C=O stretch | 1730 - 1720 |

| Aromatic | C=C stretch | 1600 - 1450 |

| Sulfonic Acid | S=O stretch | 1250 - 1160 and 1080 - 1010 |

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 4-formylbenzenesulfonic acid. In negative ion mode electrospray ionization (ESI-), the molecular ion peak ([M-H]⁻) would be expected at an m/z corresponding to the loss of a proton from the highly acidic sulfonic acid group.[4] Fragmentation may involve the loss of SO₂ or SO₃.[5] Its utility in mass spectrometry is highlighted by its application in the N-terminal chemical derivatization of peptides, where the sulfonic acid group facilitates chemically activated fragmentation, aiding in peptide sequencing.[6][7]

Section 2: Synthesis and Manufacturing

The synthesis of 4-formylbenzenesulfonic acid can be approached through several strategic pathways. The choice of method often depends on the desired scale, available starting materials, and safety considerations.

Oxidation of p-Toluenesulfonic Acid

A common and efficient method for the synthesis of 4-formylbenzenesulfonic acid is the controlled oxidation of the methyl group of p-toluenesulfonic acid (p-TsOH) or its salts.[2] This approach is advantageous due to the ready availability and low cost of p-TsOH.[2] The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Oxidation of p-Toluenesulfonic Acid

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The flask is placed in a cooling bath to maintain the desired reaction temperature.

-

Reagent Addition: p-Toluenesulfonic acid is dissolved in a suitable solvent, such as glacial acetic acid.

-

Oxidation: A solution of a suitable oxidizing agent (e.g., chromium trioxide in acetic anhydride) is added dropwise to the stirred solution of p-toluenesulfonic acid, while carefully controlling the temperature.

-

Work-up: Upon completion of the reaction, the mixture is quenched, typically by pouring it into a mixture of ice and water.

-

Isolation and Purification: The product can be isolated by filtration or extraction. Further purification can be achieved through recrystallization.

Sulfonation of Benzaldehyde

Another viable synthetic route involves the direct sulfonation of benzaldehyde. This electrophilic aromatic substitution reaction introduces the sulfonic acid group onto the benzene ring.

Experimental Protocol: Sulfonation of Benzaldehyde

-

Reaction Setup: A reaction vessel equipped with a stirrer and a thermometer is cooled in an ice bath.

-

Reagent Addition: Benzaldehyde is added to the reaction vessel.

-

Sulfonation: Fuming sulfuric acid (oleum) is added dropwise to the benzaldehyde while maintaining a low temperature to control the exothermic reaction and prevent side reactions.

-

Work-up: The reaction mixture is carefully poured onto crushed ice.

-

Isolation: The product, 4-formylbenzenesulfonic acid, can be isolated from the aqueous solution, often by salting out and subsequent filtration.

Caption: Key synthetic pathways to 4-Formylbenzenesulfonic acid.

Section 3: Chemical Reactivity and Applications

The dual functionality of 4-formylbenzenesulfonic acid underpins its wide-ranging applications in organic synthesis and materials science.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a multitude of chemical transformations:

-

Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles, leading to the formation of alcohols (after reduction), cyanohydrins, and other addition products.

-

Condensation Reactions: It readily undergoes condensation reactions with amines to form Schiff bases (imines), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. These reactions are fundamental in the synthesis of various heterocyclic compounds and as a means of bioconjugation.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, providing a powerful tool for carbon-carbon bond formation.

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid (4-sulfobenzoic acid) or reduced to a primary alcohol (4-(hydroxymethyl)benzenesulfonic acid).

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group is strongly acidic and influences the molecule's properties and reactivity:

-

Salt Formation: As a strong acid, it readily forms salts with bases.

-

Catalysis: The acidic nature of the sulfonic acid group allows it to act as an acid catalyst in various reactions, such as esterification and acetal formation.

-

Conversion to Derivatives: The sulfonic acid can be converted to sulfonyl chlorides, which are important intermediates for the synthesis of sulfonamides and sulfonate esters.

Applications in Drug Development and Research

The unique properties of 4-formylbenzenesulfonic acid make it a valuable building block in pharmaceutical and life sciences research:

-

Intermediate for Pharmaceuticals and Dyes: It serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and dyes.[2]

-

Bioconjugation and Proteomics: Its ability to react with primary amines makes it useful for the derivatization of peptides and proteins.[2] As mentioned, its use in mass spectrometry for the N-terminal labeling of peptides enhances fragmentation and aids in de novo sequencing.[6][7]

-

Synthesis of Biologically Active Compounds: It is a precursor for the synthesis of more complex, biologically active compounds.[8]

Caption: Reactivity and applications of 4-Formylbenzenesulfonic acid.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-formylbenzenesulfonic acid.

-

Hazard Classification: It is classified as a substance that causes severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Formylbenzenesulfonic acid stands out as a uniquely versatile and valuable reagent in the arsenal of the synthetic chemist. Its bifunctional nature, combining the reactivity of an aldehyde with the properties of a sulfonic acid, opens doors to a wide array of chemical transformations and applications. From its role as a fundamental building block in the synthesis of pharmaceuticals and dyes to its more specialized applications in proteomics, this compound continues to be a cornerstone in both academic research and industrial development. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the pursuit of scientific innovation.

References

-

Dončević, L., et al. (2023). N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series. Rapid Communications in Mass Spectrometry, 37(14), e9534. Available at: [Link]

-

Dončević, L., et al. (2023). N‐Terminal chemical derivatization of peptides with 4‐formyl‐benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b‐ion series. ResearchGate. Available at: [Link]

-

Green Chemistry. (2018). Supporting Information. Available at: [Link]

-

Supporting Information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved January 6, 2026, from [Link]

-

Zhao, B., et al. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis. Green Chemistry, 20, 3038-3042. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Formylbenzenesulfonic acid. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 6, 2026, from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Benzenesulfonic acid, 4-methyl-. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2025). Synthesis and Characterization of 4-Hydroxy-3-((2-Hydroxy-3-Methoxybenzylidene)Amino)Benzenesulfonic Acid and Its Metal Complexes and their Antimicrobial Activity. Retrieved January 6, 2026, from [Link]

-

Chen, J., & Xu, J. (2010). 13C NMR Chemical Shifts in Formic Acid of Some Widely Used Laboratory Solvents. Magnetic Resonance in Chemistry, 48(11), 879-881. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved January 6, 2026, from [Link]

Sources

- 1. 4-Formylbenzenesulfonic acid | C7H6O4S | CID 79325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Sulfobenzaldehyde Hydrate | 5363-54-2 | FAA36354 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. aaqr.org [aaqr.org]

- 6. N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem mass spectrometry with high abundance of b-ion series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. theclinivex.com [theclinivex.com]

Physical properties of 4-formylbenzenesulfonic acid

An In-Depth Technical Guide to the Physical Properties of 4-Formylbenzenesulfonic Acid

Introduction

4-Formylbenzenesulfonic acid (CAS No. 5363-54-2), also known as 4-sulfobenzaldehyde, is a bifunctional aromatic organic compound of significant interest to researchers in synthetic chemistry and drug development.[1] Its structure incorporates both a chemically reactive formyl (aldehyde) group and a strongly acidic sulfonic acid group positioned in para on a benzene ring.[1] This unique arrangement makes it a versatile building block and intermediate in the synthesis of dyes, specialized polymers, pharmaceuticals, and agrochemicals.[1] The electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and physical characteristics.[1]

This technical guide serves as a comprehensive resource on the core physical properties of 4-formylbenzenesulfonic acid. It provides field-proven experimental protocols for property determination, grounded in authoritative references, to ensure scientific accuracy and reproducibility for professionals in research and development.

Molecular and Physicochemical Properties

4-Formylbenzenesulfonic acid is a solid at room temperature.[2] The presence of the highly polar sulfonic acid group dominates its physical behavior, rendering it a strong acid and influencing its solubility profile. The aldehyde group provides a reactive site for a multitude of organic transformations.[1]

Below is a diagram illustrating the molecular structure of 4-formylbenzenesulfonic acid.

Caption: Workflow for systematic qualitative solubility testing.

Methodology:

-

Water Solubility: In a small test tube, add ~25 mg of the sample. Add 0.75 mL of deionized water in portions, shaking vigorously after each addition. If the sample dissolves completely, it is water-soluble. [3]Proceed to test the solution's pH with litmus or a pH meter. An acidic pH confirms the presence of an acid. [4]2. 5% NaOH Solubility: If the sample is insoluble in water, use a fresh 25 mg sample and add 0.75 mL of 5% NaOH solution. Vigorous shaking is required. Solubility indicates an acidic compound. [5]3. 5% NaHCO₃ Solubility: If the sample is soluble in 5% NaOH, test a fresh 25 mg sample with 0.75 mL of 5% NaHCO₃ solution. Solubility (often with effervescence) indicates a strong acid, such as a sulfonic acid or carboxylic acid. [4][5]4-Formylbenzenesulfonic acid is expected to be soluble.

-

5% HCl Solubility: If the sample is insoluble in water and NaOH, test a fresh 25 mg sample with 0.75 mL of 5% HCl. Solubility indicates the presence of a basic group (e.g., an amine). [4]5. Organic Solvent Solubility: Repeat step 1 using various organic solvents (e.g., ethanol, diethyl ether, toluene) to determine the solubility profile in different polarity classes. [6]

Protocol 3: Sample Preparation for NMR Spectroscopy

Proper sample preparation is paramount for acquiring high-quality, high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities. [7] Causality: Inhomogeneities in the sample, caused by suspended solids or paramagnetic materials, disrupt the local magnetic field, leading to peak broadening, poor resolution, and difficulty in shimming the spectrometer. [7]The choice of deuterated solvent is critical to avoid large interfering signals from the solvent itself. [8] Methodology:

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. For 4-formylbenzenesulfonic acid, deuterium oxide (D₂O) or DMSO-d₆ are suitable choices.

-

Sample Weighing: For a standard ¹H NMR spectrum, weigh 1-5 mg of the sample directly into a clean, dry vial. [7]For ¹³C NMR, a higher concentration (10-30 mg) is typically required due to the lower natural abundance of the ¹³C isotope. 3. Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. [7][8]Gently swirl or vortex the vial to ensure complete dissolution.

-

Filtration: To remove any undissolved particles or dust, filter the solution directly into a clean 5 mm NMR tube. This is best accomplished by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool. [8][9]5. Sample Volume: Ensure the final sample height in the NMR tube is approximately 4-5 cm. This volume is optimal for positioning within the spectrometer's RF coils. [8][9]6. Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

Safety and Handling

4-Formylbenzenesulfonic acid must be handled with appropriate care, as it is classified as a hazardous substance.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust and contact with skin and eyes. [13][14] * Wash hands thoroughly after handling. [13] * Store in a tightly closed container in a dry, cool, and well-ventilated place. [15][12]The compound may be air-sensitive and hygroscopic. [11][12] * Keep away from oxidizing agents and incompatible materials. [12]

-

-

Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [11] * Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. [11] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [11]

-

References

-

4-Formylbenzenesulfonic acid , LookChem, [Link]

-

How to determine the solubility of a substance in an organic solvent? , ResearchGate, [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS , University of Texas at El Paso, [Link]

-

Procedure For Determining Solubility of Organic Compounds , Scribd, [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis , University of Colorado Boulder, [Link]

-

How To Determine Solubility Of Organic Compounds? , YouTube, [Link]

-

4-Formylbenzenesulfonic acid | C7H6O4S | CID 79325 , PubChem, [Link]

-

NMR Sample Preparation: The Complete Guide , Organomation, [Link]

-

4-Formylbenzenesulfonate | C7H5O4S- | CID 9543138 , PubChem, [Link]

-

NMR Sample Preparation , University of Reading, [Link]

-

4-Formyl-1,3-benzenedisulfonic acid | CAS 88-39-1 , Chemical-Suppliers.com, [Link]

-

How to Prepare Samples for NMR , University of Cambridge, [Link]

-

NMR Sample Preparation , University of California, Santa Barbara, [Link]

-

Supporting Information for a publication , Royal Society of Chemistry, [Link]

-

How to make an NMR sample , University of Ottawa, [Link]

-

Melting point determination , University of Calgary, [Link]

-

2-Formylbenzenesulfonic acid , Solubility of Things, [Link]

-

Experiment 1 - Melting Points , St. Olaf College, [Link]

-

determination of melting points , SlideShare, [Link]

-

Determination of Melting Point , Clarion University, [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance , Scribd, [Link]

-

1H NMR Spectrum (1D, 800 MHz, D2O, predicted) , HMDB, [Link]

-

Benzenesulfonic acid , Wikipedia, [Link]

Sources

- 1. Buy 4-Formylbenzenesulfonic acid | 5363-54-2 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. organomation.com [organomation.com]

- 8. research.reading.ac.uk [research.reading.ac.uk]

- 9. How to make an NMR sample [chem.ch.huji.ac.il]

- 10. 4-Formylbenzenesulfonic acid | C7H6O4S | CID 79325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. p-formylbenzenesulphonic acid | 5363-54-2 [amp.chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of 4-Formylbenzenesulfonic Acid

Abstract

4-Formylbenzenesulfonic acid (4-FBSA), a bifunctional aromatic compound, is a critical intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers. Its utility is fundamentally governed by its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive technical overview of these characteristics, offering researchers, chemists, and formulation scientists a foundational understanding for its effective handling, application, and storage. We will explore the theoretical underpinnings of its solubility profile, detail its stability under various stress conditions, and provide robust, field-proven experimental protocols for quantitative assessment.

Introduction: The Molecular Architecture and Its Implications

4-Formylbenzenesulfonic acid (IUPAC Name: 4-formylbenzenesulfonic acid; CAS No: 5363-54-2) is an organic compound featuring a benzene ring substituted with a formyl group (-CHO) at the para-position relative to a sulfonic acid group (-SO₃H).[1] This unique molecular architecture, combining a reactive aldehyde and a strongly acidic, highly polar sulfonic acid, dictates its chemical behavior and physical properties.[2] The electron-withdrawing nature of both substituents significantly influences the reactivity of the aromatic ring and the functional groups themselves.[2] A thorough understanding of its solubility and stability is not merely academic; it is paramount for optimizing reaction conditions, developing stable formulations, and ensuring material integrity during storage and transport.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-formylbenzenesulfonic acid is presented below. These parameters are foundational to predicting its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆O₄S | [3] |

| Molecular Weight | 186.19 g/mol | [1][3] |

| CAS Number | 5363-54-2 | [1][3] |

| Appearance | Solid (Typical) | |

| Topological Polar Surface Area (TPSA) | 71.44 Ų | [3] |

| Predicted LogP | 0.7458 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

The Solubility Profile of 4-Formylbenzenesulfonic Acid

The solubility of 4-FBSA is a direct consequence of its bifunctional nature, governed by the "like dissolves like" principle.[4]

Theoretical Framework

The sulfonic acid group (-SO₃H) is the primary determinant of 4-FBSA's solubility in polar media. It is highly polar and readily participates in hydrogen bonding with protic solvents like water.[5] Conversely, the benzene ring introduces a degree of non-polar character, while the formyl group (-CHO) adds moderate polarity. This duality allows for solubility in a range of solvents, though it is most pronounced in polar systems.

Qualitative Solubility Assessment

While exhaustive quantitative data across all solvents is not widely published, a qualitative solubility profile can be reliably predicted based on chemical principles and data from its isomers.[4][5]

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High | The sulfonic acid and formyl groups form strong hydrogen bonds with these solvents. The high polarity of the solvents effectively solvates the polar functional groups.[4][5] |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to High | These solvents are highly polar and can interact with the solute via dipole-dipole interactions, though they cannot act as hydrogen bond donors.[4] |

| Nonpolar (e.g., Hexane, Toluene, Diethyl Ether) | Very Low / Insoluble | The significant disparity in polarity between the highly polar 4-FBSA and nonpolar solvents prevents effective solvation.[4][6] |

Influence of pH on Aqueous Solubility

In aqueous systems, the solubility of 4-FBSA is pH-dependent. As a strong acid, the sulfonic acid group will be deprotonated (ionized) across a broad pH range, forming the highly soluble 4-formylbenzenesulfonate anion. This ionization enhances its interaction with water molecules, leading to high aqueous solubility.[5]

Stability Profile and Degradation Pathways

The stability of 4-FBSA is a critical consideration for its storage and handling. Degradation can be initiated by several factors, including heat, pH, light, and chemical incompatibility.

Thermal Stability

4-Formylbenzenesulfonic acid is stable under standard ambient conditions but is susceptible to thermal decomposition at elevated temperatures.[7] Hazardous combustion products include irritating gases and vapors such as carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[7]

Hydrolytic Stability and pH Influence

The stability of sulfonic acids in aqueous media is often pH-dependent. Studies on related aromatic sulfonic acids have shown that they are generally more stable at acidic pH.[8] While the sulfonic acid group itself is relatively resistant to hydrolysis, extreme pH conditions (both highly acidic and alkaline), particularly when combined with heat, can promote degradation.[9] The aldehyde group may also be susceptible to reactions like aldol condensation under basic conditions or other transformations under harsh hydrolytic stress.

Oxidative Stability

The aldehyde functional group is inherently susceptible to oxidation. This represents a primary degradation pathway for 4-FBSA, where the formyl group is converted to a carboxylic acid, yielding 4-carboxybenzenesulfonic acid.[2] Consequently, 4-FBSA should be stored away from oxidizing agents.[7][10]

Caption: Primary oxidative degradation pathway of 4-FBSA.

Photostability

As an aromatic compound, 4-FBSA can absorb ultraviolet radiation, making it potentially susceptible to photodegradation. International Council for Harmonisation (ICH) guidelines recommend photostability testing to determine if the substance requires protection from light during manufacturing, formulation, and storage.[11]

Hygroscopicity and Storage Recommendations

The presence of the polar sulfonic acid group suggests that 4-FBSA may be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[10] This can impact the material's physical state and potency.

Based on its stability profile, the following storage conditions are mandated:

-

Container: Keep in a tightly closed container.[7]

-

Atmosphere: Store in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen).[3][7]

-

Incompatibilities: Keep away from oxidizing agents and moisture.[7][10]

Experimental Protocols for Assessment

To ensure data integrity and reproducibility, standardized protocols for determining solubility and stability are essential.

Protocol for Solubility Determination: Isothermal Shake-Flask Method

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[4]

Objective: To quantitatively determine the solubility of 4-FBSA in a selected solvent system.

Methodology:

-

Preparation: Add an excess amount of 4-FBSA to a known volume of the selected solvent in a sealed, airtight flask.

-

Equilibration: Agitate the flask in a temperature-controlled shaker bath (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Sample Collection: Allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Dilution: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 6).

-

Calculation: Determine the solubility using the measured concentration and the dilution factor applied. Express the result in units such as mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule, which is a requirement under ICH guidelines.[12][13] An extent of degradation of 5-20% is typically targeted to avoid the formation of secondary, non-relevant degradants.[13][14]

Objective: To investigate the degradation pathways of 4-FBSA under various stress conditions.

General Procedure:

-

Prepare solutions of 4-FBSA (e.g., 1 mg/mL) in appropriate solvents.[13]

-

Expose the solutions to the stress conditions outlined below. Include a control sample (protected from stress) for comparison.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradants.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at room temperature, and if no degradation, at an elevated temperature (e.g., 60 °C).[15]

-

Base Hydrolysis: 0.1 M NaOH at room temperature, and if no degradation, at an elevated temperature (e.g., 60 °C).[15]

-

Oxidation: 3% H₂O₂ at room temperature.[14]

-

Thermal Degradation: Expose the solid material and a solution to dry heat (e.g., 80 °C).[15]

-

Photodegradation: Expose the solid material and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11] A dark control should be run in parallel.

Caption: Workflow for forced degradation studies.

Recommended Analytical Methodology: HPLC-UV

Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the most common and effective technique for the quantification of 4-FBSA and its potential degradation products.[16]

-

Principle: Separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16]

-

Typical Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][17] The use of a buffer is crucial for achieving good peak shape for the acidic analyte.[17]

-

Detection: UV detection, typically in the range of 220-240 nm, where the benzene ring exhibits strong absorbance.[17]

-

-

Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness to be considered "stability-indicating," ensuring that it can accurately separate and quantify the active ingredient in the presence of its degradants.

Conclusion

4-Formylbenzenesulfonic acid is a compound whose utility is deeply intertwined with its physicochemical properties. Its high solubility in polar protic solvents is driven by the sulfonic acid moiety, a characteristic essential for its use in aqueous reaction media. However, its stability is a multifaceted issue; the aldehyde group is a known point of oxidative vulnerability, and the entire molecule must be protected from excessive heat, light, and moisture to ensure its integrity. The experimental protocols and analytical frameworks presented in this guide provide a robust system for researchers to generate reliable, high-quality data, enabling the confident use of 4-formylbenzenesulfonic acid in research and development applications.

References

-

Solubility of Things. 2-Formylbenzenesulfonic acid. [Link]

-

Solubility of Things. 4-Formylbenzoic acid. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Science.gov. forced degradation study: Topics. [Link]

-

PubChem. 4-Formylbenzenesulfonic acid. [Link]

-

PubMed. (2004). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. [Link]

-

Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

World Journal of Pharmaceutical Research. (2016). A REVIEW ON STABILITY INDICATING HPLC METHOD DEVELOPMENT. [Link]

-

Phenomenex. A FAST AND RELIABLE METHOD FOR THE RETENTION AND IDENTIFICATION OF COMMON ALKYL SULFONIC ACIDS. [Link]

-

Tappi Journal. (1993). Thermal stability of acidic sulfates. [Link]

-

ResearchGate. (2001). Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. [Link]

-

AA Blocks. 5363-54-2 | 4-formylbenzenesulfonic acid. [Link]

-

Polish Journal of Environmental Studies. (2019). EFFECT OF VARIOUS AGENTS ON STABILITY OF 2-PHENYLBENZIMIDAZOLE-5-SULFONIC ACID. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

Analytice. 4-Hydroxybenzenesulfonic acid - analysis. [Link]

-

ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

PubChem. 3-Formylbenzenesulfonic acid. [Link]

-

PubChem. 2-Formylbenzenesulfonic acid. [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. fishersci.com [fishersci.com]

- 8. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. proakademia.eu [proakademia.eu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. database.ich.org [database.ich.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. phenomenex.com [phenomenex.com]

A Technical Guide to the Safe Handling of 4-Formylbenzenesulfonic Acid for Research and Development Professionals

Introduction: 4-Formylbenzenesulfonic acid (also known as p-formylbenzenesulfonic acid or benzaldehyde-4-sulfonic acid) is an aromatic organic compound featuring both a sulfonic acid and an aldehyde functional group.[1] This bifunctionality makes it a versatile reagent and building block in organic synthesis. However, the presence of the strong sulfonic acid moiety dictates its primary hazard profile, classifying it as a corrosive substance that demands rigorous safety protocols. This guide provides an in-depth analysis of the hazards associated with 4-formylbenzenesulfonic acid and outlines comprehensive procedures for its safe handling, storage, and emergency management, designed for professionals in research and drug development environments. The causality behind each recommendation is explained to foster a proactive safety culture grounded in scientific understanding.

Section 1: Hazard Identification and GHS Classification

The primary and most immediate danger associated with 4-Formylbenzenesulfonic acid stems from its corrosive nature, a direct consequence of the highly acidic sulfonic acid group. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear, yet sometimes varied, hazard profile. It is a critical field-proven insight that different suppliers may report slightly different classifications; therefore, the most stringent classification should always be adopted as a precautionary principle.

The authoritative consensus classifies this compound as causing severe skin burns and eye damage.[1] This necessitates handling it with the highest degree of care, as even brief contact can lead to significant tissue damage.

GHS Classification Summary

The following table summarizes the GHS classification for 4-Formylbenzenesulfonic acid, based on aggregated data.[1]

| Category | Information | Explanation |

| Pictogram | Corrosive (GHS05) | This symbol immediately communicates that the substance can cause severe skin burns and eye damage.[1] |

| Signal Word | Danger | This indicates a high-hazard level.[1] |

| Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage.H302: Harmful if swallowed. | H314 is the most consistently reported classification, encompassing severe skin and eye effects.[1] H302 has also been noted, indicating oral toxicity. |

| Precautionary Statements | Prevention: P260, P280Response: P301+P330+P331, P303+P361+P353, P305+P351+P338, P310Storage: P405Disposal: P501 | P260: Do not breathe dust.P280: Wear full protective equipment.Response codes: Detail the immediate first aid for ingestion, skin, and eye contact, emphasizing immediate medical attention.P405: Store locked up.P501: Dispose of waste via approved channels. |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks outlined, a multi-layered approach combining engineering controls and appropriate PPE is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid 4-formylbenzenesulfonic acid and its solutions must be conducted within a certified chemical fume hood.[2] This is the primary engineering control to prevent inhalation of dust or vapors and to contain any accidental splashes.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a self-validating system to protect the researcher. Each component is chosen to counter a specific, identified hazard.

| Protection Type | Specific Recommendation | Causality and Rationale |

| Eye & Face | Chemical safety goggles AND a full-face shield. | Goggles provide a seal against splashes and dust.[3] A face shield is required in addition to goggles due to the H314 classification, protecting the entire face from the severe corrosive effects of a splash. |

| Skin (Hands) | Nitrile or neoprene gloves. | Gloves must be worn at all times. Check the manufacturer's data for compatibility and breakthrough times. Use a proper removal technique to avoid self-contamination.[4] |

| Skin (Body) | Flame-retardant lab coat, long pants, and closed-toe shoes. | A lab coat provides a removable barrier.[3] Full leg and foot coverage is essential to prevent exposure from spills that may travel below the benchtop. |

| Respiratory | A NIOSH-approved particulate respirator. | This is necessary if work must be performed outside of a fume hood (not recommended) or if the ventilation is inadequate and dust may be generated.[3] |

Hygiene Measures: Always wash hands and face thoroughly with soap and water after handling the substance. Contaminated clothing should be removed immediately and laundered separately before reuse.

Section 3: Protocols for Safe Handling and Storage

Experimental Protocol: Handling Solid Compound

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as detailed in Section 2.2.

-

Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.

-

Transfer: Handle the solid with chemical-resistant spatulas. If transferring to a flask for dissolution, do so slowly and carefully to prevent dust generation.

-

Dissolution: When dissolving, add the solid to the solvent slowly. Be aware that dissolving sulfonic acids can be exothermic.

-

Cleanup: Following the procedure, decontaminate the spatula and work surface. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.

Storage Procedures

Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety. 4-Formylbenzenesulfonic acid is hygroscopic and moisture-sensitive.

-

Container: Keep in the original, tightly closed container.

-

Location: Store in a dedicated, ventilated corrosives cabinet.[2]

-

Environment: The storage area must be cool, dry, and well-ventilated.[2][5] Due to its hygroscopic nature, storage under an inert gas like argon or nitrogen is highly recommended to prevent degradation.

-

Segregation: Crucially, store separately from incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.[2][5]

Logical Workflow for Safe Storage

Caption: Workflow for the safe receipt and storage of 4-Formylbenzenesulfonic acid.

Section 4: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical to minimizing harm.

First Aid Measures

| Exposure Route | Protocol |

| Skin Contact | 1. Immediately remove all contaminated clothing, shoes, and jewelry.2. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2][6]3. Seek immediate medical attention. |

| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[2][6]2. Remove contact lenses if present and easy to do so. Continue rinsing.3. Seek immediate medical attention from an ophthalmologist. |